molecular formula C11H9ClN2OS B8581794 5-Chloro-2-(4-methoxyphenylthio)pyrimidine

5-Chloro-2-(4-methoxyphenylthio)pyrimidine

Cat. No. B8581794
M. Wt: 252.72 g/mol
InChI Key: OBWAAWMIYGUSAO-UHFFFAOYSA-N
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Patent
US04248618

Procedure details

Potassium carbonate (5.8 g) was added to a solution of 5-chloro-2-methylsulphonylpyrimidine (6.7 g) and 4-methoxythiophenol (5.0 g) in methyl ethyl ketone (50 ml) and the mixture was stirred and boiled under reflux for 3 hours. The solvent was evaporated under reduced pressure and the residue partitioned between chloroform and 5% sodium hydroxide aqueous solution. The chloroform extracts were dried (Mg SO4) and evaporated under reduced pressure to give 5-chloro-2-(4-methoxyphenylthio)pyrimidine (8.5 g) as a colourless solid, m.p. 75° C.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[N:10][C:11]([S:14]([CH3:17])(=O)=O)=[N:12][CH:13]=1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24]C(S)=[CH:22][CH:21]=1>C(C(C)=O)C>[Cl:7][C:8]1[CH:9]=[N:10][C:11]([S:14][C:17]2[CH:24]=[CH:25][C:20]([O:19][CH3:18])=[CH:21][CH:22]=2)=[N:12][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC=1C=NC(=NC1)S(=O)(=O)C
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between chloroform and 5% sodium hydroxide aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform extracts were dried (Mg SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC(=NC1)SC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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